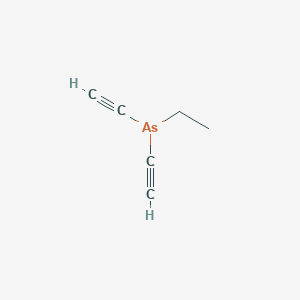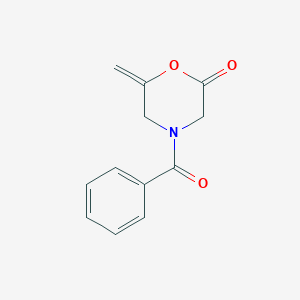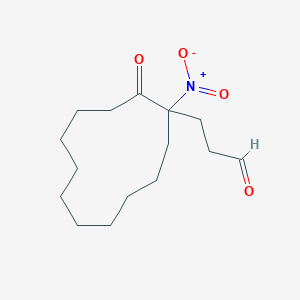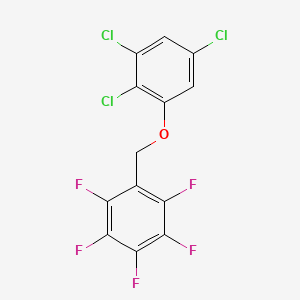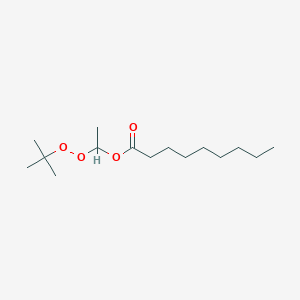
1-(tert-Butylperoxy)ethyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylperoxy)ethyl nonanoate is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are often used as initiators in polymerization reactions due to their ability to decompose and generate free radicals. The structure of this compound includes a tert-butylperoxy group attached to an ethyl nonanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)ethyl nonanoate typically involves the reaction of tert-butyl hydroperoxide with ethyl nonanoate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group. The general reaction can be represented as follows:
[ \text{tert-Butyl hydroperoxide} + \text{ethyl nonanoate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in stainless steel reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylperoxy)ethyl nonanoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylperoxy)ethyl nonanoate has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, rubbers, and other polymeric materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylperoxy)ethyl nonanoate involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological effects include oxidative stress pathways and cell signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Di-tert-butyl peroxide: Another organic peroxide with similar properties and uses.
Cumene hydroperoxide: Used as an initiator in polymerization reactions and as an oxidizing agent.
Uniqueness
1-(tert-Butylperoxy)ethyl nonanoate is unique due to its specific structure, which combines the tert-butylperoxy group with an ethyl nonanoate backbone. This structure imparts specific reactivity and stability characteristics, making it suitable for certain applications where other peroxides may not be as effective.
Eigenschaften
| 87327-82-0 | |
Molekularformel |
C15H30O4 |
Molekulargewicht |
274.40 g/mol |
IUPAC-Name |
1-tert-butylperoxyethyl nonanoate |
InChI |
InChI=1S/C15H30O4/c1-6-7-8-9-10-11-12-14(16)17-13(2)18-19-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
QKZOGKYJKRDQNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


